N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2S/c1-2-21-16-13(19)8-11(18)9-14(16)24-17(21)20-15(22)10-23-12-6-4-3-5-7-12/h3-9H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJNZDLVKOVCRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2SC1=NC(=O)COC3=CC=CC=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzothiazole Core
Cyclization of Thiourea Derivatives
The benzothiazole moiety is typically constructed via cyclization of substituted thioureas or aminothiophenol precursors. For 3-ethyl-4,6-difluoro-substituted derivatives, 2-amino-4,6-difluorothiophenol serves as the starting material. Reaction with ethyl isocyanate or ethyl chloroformate introduces the ethyl group at the 3-position.
Reaction Conditions
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Catalyst: Copper bromide (CuBr) or nickel(II) acetate
- Base: Potassium tert-butoxide (t-BuOK)
- Temperature: 80–120°C
- Yield: 70–85%.
Mechanistic Insight
The reaction proceeds via base-promoted formation of arylthiourea, followed by intramolecular cyclization to generate the benzothiazole ring. Nickel catalysts enhance regioselectivity for the 3-ethyl substituent.
Formation of the Ylidene Group
Condensation with Carbonyl Compounds
The ylidene group (C=N) is introduced through condensation of the benzothiazole-2-amine intermediate with ketones or aldehydes. For this compound, acetylacetone or ethyl glyoxylate is used to form the Schiff base.
Reaction Conditions
- Solvent: Ethanol or tetrahydrofuran (THF)
- Acid Catalyst: p-Toluenesulfonic acid (PTSA)
- Temperature: Reflux (78–100°C)
- Yield: 60–75%.
Key Optimization
- Excess ketone (1.5 equivalents) ensures complete conversion.
- Azeotropic removal of water improves reaction efficiency.
Amidation with Phenoxyacetic Acid
Coupling Strategies
The phenoxyacetamide side chain is introduced via amide bond formation between the ylidene amine and phenoxyacetyl chloride. Two primary methods are employed:
Direct Amidation
Reagents:
- Phenoxyacetyl chloride (1.2 equivalents)
- Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
- Solvent: Dichloromethane (DCM) at 0–25°C
- Yield: 80–90%.
Carbodiimide-Mediated Coupling
Reagents:
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBt)
- Solvent: DMF at 4°C → room temperature
- Yield: 85–95%.
Comparative Analysis
| Method | Advantages | Limitations |
|---|---|---|
| Direct Amidation | Rapid, high yield | Requires strict moisture control |
| EDC/HOBt | Mild conditions, fewer side products | Higher cost of reagents |
Industrial-Scale Production
One-Pot Synthesis
Recent advances enable a streamlined one-pot approach combining cyclization, condensation, and amidation:
- Step 1: Cyclization of 2-amino-4,6-difluorothiophenol with ethyl chloroformate in DMF/t-BuOK.
- Step 2: In situ condensation with acetylacetone using PTSA.
- Step 3: Amidation with phenoxyacetyl chloride and TEA.
Optimization Parameters
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
- HPLC: C18 column, acetonitrile/water (70:30), retention time = 8.2 min.
- Melting Point: 142–144°C (DSC).
Chemical Reactions Analysis
Types of Reactions
N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols; often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism.
Comparison with Similar Compounds
Substituent Effects on Benzothiazole Core
The compound’s benzothiazole core differentiates it from analogues reported in the European Patent EP3348550A1, which include derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide and N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide . Key structural distinctions include:
- Electron-Withdrawing Groups : The trifluoromethyl group in patent compounds enhances metabolic stability and lipophilicity compared to the ethyl group in the target compound .
- Halogen Substituents : The 4,6-difluoro substitution in the target compound may facilitate halogen bonding with biological targets, a feature absent in CF₃-substituted analogues .
- Ylidene vs. Non-Ylidene Structures: The planar ylidene configuration in the target compound could improve binding affinity to flat enzymatic active sites compared to non-ylidene benzothiazoles .
Acetamide Functionalization
The phenoxy group in the target compound contrasts with methoxy or trimethoxy substituents in patent analogues. For example, 3,4,5-trimethoxyphenyl derivatives may exhibit better aqueous solubility due to hydrogen-bonding capacity .
Comparison with Natural Compounds
While structurally distinct from natural products (e.g., phytosterols or phytol in P. campechiana), functional overlaps exist:
The target compound’s acetamide group resembles ester or amide moieties in natural compounds, suggesting possible antimicrobial or anti-inflammatory applications. However, synthetic benzothiazoles are typically designed for targeted enzyme inhibition (e.g., kinase or protease inhibition), whereas natural compounds often exhibit broader mechanisms .
Biological Activity
N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and implications for therapeutic applications.
Synthesis of the Compound
The synthesis of this compound involves several key steps:
- Formation of the Benzothiazole Ring : The initial step typically involves the reaction of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
- Electrophilic Fluorination : Fluorine atoms are introduced using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
- Formation of the Ylidene Group : The benzothiazole derivative reacts with an alkylating agent to form the ylidene structure.
This multi-step synthesis is crucial for obtaining the desired compound with specific biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds in this class can inhibit the proliferation of various cancer cell lines, including:
- A431 (human epidermoid carcinoma)
- A549 (non-small cell lung cancer)
- H1299 (non-small cell lung cancer)
In vitro assays demonstrate that these compounds can induce apoptosis and arrest the cell cycle in cancer cells. For instance, a related compound showed significant inhibition of cancer cell growth and decreased levels of inflammatory cytokines such as IL-6 and TNF-α .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cancer cell survival.
- DNA Interaction : It may intercalate into DNA, disrupting replication and transcription processes.
- Signaling Pathway Modulation : The compound can affect various signaling pathways—particularly those involving AKT and ERK—which are critical for cellular growth and survival .
Case Studies and Research Findings
A study evaluating a series of benzothiazole derivatives found that certain compounds exhibited strong dual anticancer and anti-inflammatory activities. Notably, compound B7 demonstrated significant effects on A431 and A549 cells by promoting apoptosis and inhibiting cell migration .
| Compound | Cell Line | IC50 (μM) | Effect on IL-6 | Effect on TNF-α |
|---|---|---|---|---|
| B7 | A431 | 1 | Decreased | Decreased |
| B7 | A549 | 2 | Decreased | Decreased |
This table summarizes the bioactivity results for compound B7 against specific cancer cell lines.
Q & A
Q. What are the standard synthetic routes for N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide, and how are reaction conditions optimized?
The synthesis typically involves a multi-step pathway starting with a benzothiazole precursor. A common method includes:
- Step 1 : Reacting 4,6-difluoro-1,3-benzothiazol-2-amine with phenoxyacetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C.
- Step 2 : Introducing the ethyl group via alkylation using ethyl bromide under reflux in acetonitrile.
- Critical Parameters : Solvent polarity (e.g., DMF enhances nucleophilicity), temperature control to avoid side reactions, and stoichiometric ratios to minimize byproducts .
- Yield Optimization : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) improves purity. Typical yields range from 65% to 85% depending on reaction scale .
| Reaction Condition | Example Parameters | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | High solubility |
| Temperature | 0–25°C | Minimizes hydrolysis |
| Base | Triethylamine | Neutralizes HCl |
Q. How are spectroscopic techniques employed to confirm the structure and purity of this compound?
Structural elucidation relies on:
- ¹H/¹³C NMR : Key peaks include:
- Benzothiazole protons (δ 7.2–8.1 ppm, aromatic region).
- Phenoxy methylene (δ 4.8–5.2 ppm, singlet).
- Ethyl group (δ 1.2–1.4 ppm, triplet for CH₃; δ 3.0–3.3 ppm, quartet for CH₂) .
- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 407.3 (calculated for C₁₇H₁₅F₂N₂O₂S) with fragmentation patterns confirming the acetamide and benzothiazole moieties .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) .
Q. What purification methods are effective for this acetamide derivative?
- Recrystallization : Ethanol/water mixtures (70:30 v/v) yield crystals with >95% purity.
- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes unreacted starting materials .
- TLC Monitoring : Hexane:ethyl acetate (9:1) identifies impurities; Rf ≈ 0.4 for the target compound .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity and binding interactions of this compound?
- Molecular Docking : Using software like AutoDock Vina, the benzothiazole ring shows π-π stacking with tyrosine residues in enzyme active sites (e.g., kinases).
- DFT Calculations : Predict electrophilic regions (e.g., acetamide carbonyl) for nucleophilic attack, guiding derivatization .
- ADMET Prediction : Tools like SwissADME estimate moderate blood-brain barrier permeability (logBB = -0.5) and CYP3A4 metabolism risks .
| Parameter | Predicted Value | Biological Relevance |
|---|---|---|
| LogP | 3.2 | Moderate lipophilicity |
| Polar Surface Area | 85 Ų | Limited membrane passage |
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays).
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the ethyl group) .
- Crystallography : Resolve ambiguous binding modes via X-ray diffraction (SHELX software refines electron density maps) .
Q. What are the key considerations in designing structure-activity relationship (SAR) studies for benzothiazole derivatives?
- Substituent Effects : Fluorine at C4/C6 enhances electron-withdrawing properties, increasing electrophilicity of the thiazole ring. Ethyl groups at N3 improve solubility but reduce target affinity .
- Bioisosteric Replacement : Replace phenoxy with thiophenoxy to assess π-stacking vs. hydrogen bonding .
- Assay Selection : Prioritize target-specific assays (e.g., kinase inhibition vs. antimicrobial disk diffusion) to avoid off-target noise .
| Modification | Biological Outcome |
|---|---|
| C4/C6 Difluoro | Enhanced enzyme inhibition |
| Ethyl → Propyl | Reduced solubility |
| Phenoxy → Methoxy | Increased metabolic stability |
Methodological Notes
- Contradictory Data : Discrepancies in antimicrobial activity (e.g., MIC values) may stem from assay protocols (broth microdilution vs. agar diffusion). Standardize inoculum size and growth media .
- Advanced Characterization : Use X-ray crystallography (SHELXL) to resolve stereochemical ambiguities in the benzothiazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
